![molecular formula C17H12F3N3O3S2 B2783824 N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide CAS No. 303035-21-4](/img/structure/B2783824.png)

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of N-(thiazol-2-yl)benzenesulfonamides . It combines thiazole and sulfonamide, groups with known antibacterial activity . It has been synthesized and investigated for its antibacterial activity .

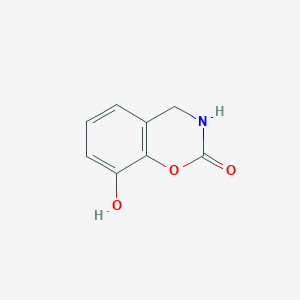

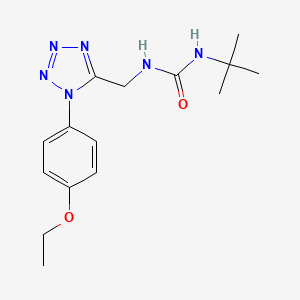

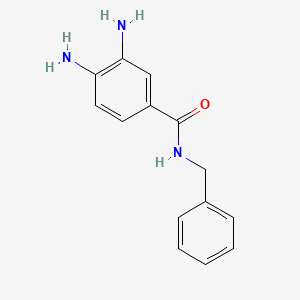

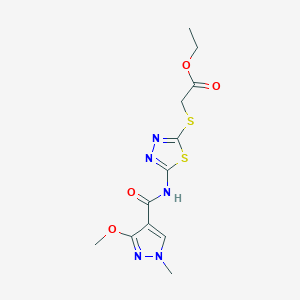

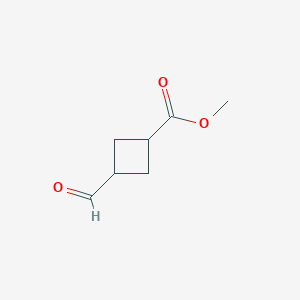

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring and a sulfonamide group, which are known to contribute to antibacterial activity . Further structural analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación

- N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth .

- The compound has demonstrated antimicrobial activity against bacteria and fungi. Studies have evaluated its effectiveness against pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

- Researchers have assessed the compound’s ability to scavenge free radicals and protect cells from oxidative damage. Its antioxidant properties make it relevant for potential therapeutic applications .

- Investigations suggest that N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide may modulate inflammatory pathways. It could be explored further as an anti-inflammatory agent .

- The compound has been studied in the context of HIV/AIDS treatment. Its interactions with viral proteins and potential inhibitory effects on viral replication have been investigated .

- Researchers have explored the compound’s capacity to control various cellular pathways. Its potential for selective anticancer activity warrants further investigation .

Anticancer Activity

Antimicrobial Properties

Antioxidant Potential

Anti-Inflammatory Effects

HIV/AIDS Research

Selective Targeting of Cellular Pathways

Mecanismo De Acción

Target of Action

It is known that similar compounds have been tested for analgesic, anti-inflammatory, and antimicrobial activities .

Mode of Action

It is synthesized from 4-aryl-2-hydroxy-4-oxo-n-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}but-2-enamides with phenylhydrazine . The resulting compound is then treated with an equimolar amount of silver nitrate or sodium methoxide to produce the corresponding silver or sodium salts .

Biochemical Pathways

The compound’s sulfamoyl and pyrazole-3-carboxamide fragments are known to have antimicrobial effects .

Result of Action

The synthesized compounds, including N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide, have been tested for analgesic, anti-inflammatory, and antimicrobial activities .

Action Environment

It is known that the water solubility of similar compounds can be enhanced by the formation of sodium and silver salts .

Propiedades

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3S2/c18-17(19,20)12-3-1-2-11(10-12)15(24)22-13-4-6-14(7-5-13)28(25,26)23-16-21-8-9-27-16/h1-10H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXLXRSOVSDYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2783743.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)oxalamide](/img/structure/B2783753.png)

![3-(1H-1,2,3,4-tetraazol-5-yl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2783755.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)